5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate)

描述

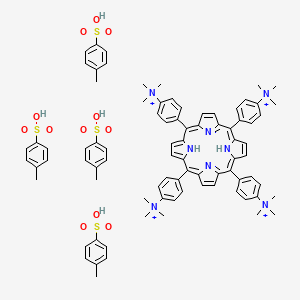

Its structure features a porphyrin core substituted with four 4-trimethylammoniophenyl groups, each paired with a p-toluenesulfonate counterion. This design imparts strong positive charges to the molecule, enhancing its solubility in aqueous media and enabling electrostatic interactions with negatively charged substrates, such as polyanions or nanomaterials like graphene and MXenes .

TAPP has been extensively studied for applications in photocatalysis, supramolecular chemistry, and biomedicine. For example, its assembly with poly(styrenesulfonate) (PSS) polyanions significantly improves photocatalytic activity for iodide oxidation, outperforming similar porphyrins like TMPyP (5,10,15,20-tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate)) by 1.5-fold in dye degradation efficiency . Additionally, TAPP’s quaternary ammonium groups facilitate noncovalent functionalization of nanomaterials, stabilizing structures like Ti3C2TX MXene against oxidation .

属性

分子式 |

C84H94N8O12S4+4 |

|---|---|

分子量 |

1536.0 g/mol |

IUPAC 名称 |

4-methylbenzenesulfonic acid;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]azanium |

InChI |

InChI=1S/C56H62N8.4C7H8O3S/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;4*1-6-2-4-7(5-3-6)11(8,9)10/h13-36,57,60H,1-12H3;4*2-5H,1H3,(H,8,9,10)/q+4;;;; |

InChI 键 |

XFCJLTPKCPNBQV-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C=C4)C9=CC=C(C=C9)[N+](C)(C)C)N3 |

产品来源 |

United States |

准备方法

Adler-Longo Modified Rothemund Synthesis

The Adler-Longo method involves the condensation of pyrrole with 4-pyridinecarboxaldehyde under acidic conditions. Key parameters include:

-

Reagents : Pyrrole (1 equiv), 4-pyridinecarboxaldehyde (1 equiv), propionic acid (solvent and catalyst).

-

Conditions : Reflux at 140°C for 20–30 minutes under inert atmosphere.

-

Yield : ~11% after chromatographic purification (silica gel, chloroform/methanol).

-

Challenges : Low yields due to competing side reactions and poor solubility of intermediates. Sublimation of the aldehyde precursor improves purity and reaction efficiency.

Lindsey Condensation Method

An alternative approach uses Lindsey conditions, which employ BF₃·OEt₂ as a Lewis acid catalyst:

-

Reagents : Pyrrole, 4-pyridinecarboxaldehyde, BF₃·OEt₂ (10% v/v), chloroform solvent.

-

Conditions : Room temperature for 6–24 hours, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Limitations : Incompatible with unprotected N-heterocycles (e.g., pyridine), as BF₃ forms stable complexes with basic nitrogen atoms, inhibiting porphyrin formation.

Comparative Analysis of Core Synthesis Methods

| Parameter | Adler-Longo Method | Lindsey Method |

|---|---|---|

| Reaction Time | 20–30 min | 6–24 h |

| Typical Yield | 11% | 23% (non-basic groups) |

| Functional Group Compatibility | Moderate (requires sublimed aldehydes) | Poor for N-heterocycles |

Quaternization of Pyridyl Groups

The conversion of TPyP to its cationic trimethylammonium derivative involves nucleophilic alkylation of the pyridyl nitrogen atoms:

Methylation Protocol

-

Reagents : Methyl triflate (4.4 equiv) or methyl iodide (excess), dimethylformamide (DMF) or acetonitrile solvent.

-

Mechanism : The pyridyl nitrogen undergoes nucleophilic attack by the methyl group, forming a quaternary ammonium salt. Excess methylating agent ensures complete conversion of all four pyridyl groups.

-

Yield : >90% after precipitation and washing with diethyl ether.

Counterion Exchange to p-Toluenesulfonate

The methylated porphyrin (typically isolated as a bromide or iodide salt) undergoes anion metathesis:

-

Reagents : Sodium p-toluenesulfonate (4.4 equiv) in methanol/water (9:1 v/v).

-

Conditions : Stirring at room temperature for 12 hours, followed by filtration and drying.

-

Characterization : Successful exchange confirmed via ion chromatography and elemental analysis.

Palladium-Catalyzed Cross-Coupling as an Alternative Route

For porphyrins with challenging substituents, Pd-mediated cross-coupling offers a robust pathway:

Synthesis of 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin

Sonogashira Coupling with Trimethylsilylacetylene

Post-Functionalization to Trimethylammonium Groups

The alkynyl intermediates are subsequently quaternized using methyl triflate, as described in Section 2.1.

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

-

UV-Vis : Soret band at 418 nm, Q-bands at 515, 550, 590, and 645 nm (characteristic of free-base porphyrin).

-

¹H NMR : Resonances at δ 8.85–8.90 (pyridyl H), δ 3.20 (N(CH₃)₃⁺), δ 2.45 (p-toluenesulfonate CH₃).

-

Mass Spectrometry : MALDI-TOF m/z 1531.92 [M]⁺ (calculated for C₈₄H₉₀N₈O₁₂S₄).

Mechanistic Insights and Optimization

Role of Solvent in Quaternization

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing the transition state. Kinetic studies reveal a second-order dependence on methyl triflate concentration.

Temperature Effects

Elevated temperatures (60–80°C) reduce reaction time but risk porphyrin degradation. Optimal balance achieved at 60°C.

Anion Exchange Kinetics

The exchange equilibrium favors p-toluenesulfonate due to its low solubility in methanol/water mixtures. Pseudofirst-order rate constants (k) range from 0.12 to 0.18 h⁻¹.

Industrial-Scale Considerations

Cost-Benefit Analysis

化学反应分析

Types of Reactions

5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form porphyrin dications.

Reduction: Reduction reactions can yield metalloporphyrins when coordinated with metal ions.

Substitution: The trimethylammonium groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

Oxidation: Porphyrin dications.

Reduction: Metalloporphyrins.

Substitution: Substituted porphyrins with various functional groups.

科学研究应用

Photodynamic Therapy

One of the most prominent applications of 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) is in photodynamic therapy (PDT) . PDT is an innovative treatment for cancer that utilizes photosensitizers to produce reactive oxygen species (ROS) upon light activation. The compound's ability to generate singlet oxygen makes it a potent candidate for targeting tumor cells. Studies have demonstrated that its phototoxicity can effectively induce apoptosis in cancer cells when exposed to specific wavelengths of light .

Photocatalysis

The compound has also been employed in photocatalytic applications , particularly in hydrogen evolution reactions. Research indicates that when integrated into Z-scheme systems with metal nanoparticles, it enhances charge transfer processes significantly. This property allows for improved efficiency in photocatalytic hydrogen production under visible light irradiation . The compound's structure facilitates electron transfer, making it a suitable candidate for sustainable energy applications.

Sensing and Detection

In the field of chemical sensing , 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) has been utilized for the colorimetric determination of metal ions such as copper. Its high sensitivity allows for the detection of trace amounts of metals in biological samples . The interaction between the porphyrin and metal ions leads to distinct color changes that can be quantitatively measured.

Biomedical Imaging

The compound is also explored for biomedical imaging applications. Its ability to form stable complexes with various metal ions enables its use as a contrast agent in imaging techniques such as magnetic resonance imaging (MRI). Studies have shown that indium-111 labeled derivatives can effectively target lymph nodes, providing valuable insights into lymphatic system function and disease progression .

Environmental Applications

In environmental chemistry, 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) has been investigated for its potential in degrading pollutants through photocatalytic processes. Its ability to generate reactive species under light exposure can facilitate the breakdown of organic contaminants in water .

Case Studies and Research Findings

作用机制

The compound exerts its effects primarily through its ability to absorb light and transfer energy. Upon light absorption, it undergoes electronic excitation, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids .

相似化合物的比较

Structural and Charge Differences

TAPP belongs to a family of water-soluble porphyrins, which are classified based on their peripheral substituents and charge distribution. Key analogues include:

Key Observations :

- Charge and Solubility : TAPP and TMPyP are cationic (+4), whereas TPPS₄ and ZnTPPS₄ are anionic (-4). This charge difference dictates their interaction partners; TAPP binds strongly to negatively charged surfaces (e.g., graphene oxide), while TPPS₄ aggregates with polycations .

- Peripheral Groups : TAPP’s trimethylammonium groups provide steric bulk and pH-independent positive charges, unlike TMPyP’s pyridinium groups, which may exhibit pH-dependent protonation .

Photocatalytic and Catalytic Performance

TAPP demonstrates superior catalytic activity in certain contexts. When assembled with PSS, TAPP-PSS complexes exhibit enhanced photocatalytic oxidation of iodide to triiodide compared to TMPyP, attributed to optimized J-aggregate formation that improves electron transfer efficiency . In contrast, TPPS₄ and its derivatives are less effective in such systems due to their anionic nature, which limits electrostatic assembly with polyanions .

Supramolecular Behavior

TAPP forms stable complexes with nanomaterials via electrostatic and π-π interactions. For example, its adsorption onto graphene oxide induces a red shift in UV-vis spectra (~10 nm for Soret band), indicative of strong electronic coupling . In contrast, TPPS₄ requires polycations (e.g., quaternized polysulfone) to form controlled aggregates, highlighting its dependence on external counterions .

生物活性

5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate), commonly referred to as TTMAPP, is a cationic porphyrin compound known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields such as photodynamic therapy (PDT), diagnostics, and catalysis.

- Molecular Formula : C₈₄H₉₄N₈O₁₂S₄

- Molecular Weight : 1535.95 g/mol

- CAS Number : 69458-20-4

TTMAPP exhibits its biological activity primarily through the generation of reactive oxygen species (ROS) upon light activation. This property makes it particularly effective in photodynamic therapy for cancer treatment. The mechanism involves the absorption of light by the porphyrin ring, leading to the excitation of electrons and subsequent production of singlet oxygen (), which can induce apoptosis in targeted cells.

1. Photodynamic Therapy (PDT)

TTMAPP has been extensively studied for its potential in PDT due to its ability to generate singlet oxygen. Research indicates that TTMAPP can effectively target cancer cells while minimizing damage to surrounding healthy tissues.

Case Study : A study demonstrated that TTMAPP significantly reduced tumor size in a murine model when used in conjunction with laser irradiation. The tumor growth inhibition rate was observed to be over 70% compared to untreated controls .

2. Antimicrobial Activity

TTMAPP shows promising antimicrobial properties against various bacterial strains. Its cationic nature enhances its interaction with negatively charged bacterial membranes, leading to membrane disruption and cell death.

Research Findings : In vitro studies have shown that TTMAPP exhibits significant activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains . The minimum inhibitory concentration (MIC) values were reported as low as 2 μg/mL for certain pathogens.

3. Diagnostic Applications

TTMAPP is utilized in diagnostic imaging due to its fluorescence properties. It can be conjugated with targeting moieties for specific imaging of cancer cells.

Example : A study reported the use of TTMAPP-conjugated nanoparticles for targeted imaging of tumors using fluorescence microscopy, highlighting its potential as a contrast agent in medical imaging .

Data Table: Summary of Biological Activities

Challenges and Future Directions

Despite its promising applications, several challenges remain regarding the clinical translation of TTMAPP. These include:

- Stability and solubility : Ensuring that TTMAPP remains stable and soluble in physiological conditions is crucial for effective therapeutic applications.

- Selectivity : Enhancing the selectivity towards cancer cells while minimizing effects on normal cells is an ongoing area of research.

- Resistance Mechanisms : Understanding how bacteria may develop resistance against TTMAPP is vital for its use as an antimicrobial agent.

常见问题

Q. What are the optimized synthetic routes for 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate), and how can impurities be minimized?

The compound is typically synthesized via Adler-Longo conditions, but tar formation and low yields (~5%) are common issues . Alternative methods include the MacDonald [2+2] approach with Lewis acid catalysts (e.g., BF₃·OEt₂), which reduces tar but requires careful control of reaction stoichiometry and purification via column chromatography (silica/dichloromethane). Post-synthesis, recrystallization in dichloromethane/hexane improves purity, as validated by HPLC/MS (e.g., single peak at m/z 847 for analogous porphyrins) .

Q. Which characterization techniques are critical for confirming the structural integrity of this porphyrin?

Key techniques include:

- X-ray crystallography : Resolves crystal packing (e.g., monoclinic space groups, unit cell parameters like a = 14.9996 Å, b = 8.2489 Å) and confirms substituent orientation .

- UV-Vis spectroscopy : Identifies Soret (~420 nm) and Q bands (~500–650 nm) to detect aggregation or metal coordination .

- Mass spectrometry (MALDI-TOF or ESI) : Validates molecular weight (e.g., M = 968.03 for Zn-porphyrin analogs) .

- ¹H/¹³C NMR : Confirms substituent integration and symmetry .

Q. How does solubility vary with solvent choice, and what strategies improve dissolution?

The compound is water-soluble due to its tetra(p-toluenesulfonate) counterions but may aggregate in polar solvents. For organic solvents (e.g., DMSO, dichloromethane), heating to 37°C with sonication enhances dissolution. Pre-treatment with PEG300 or Tween 80 improves stability in biological media .

Advanced Research Questions

Q. What mechanistic role does this porphyrin play in asymmetric catalysis, and how does coordination geometry influence reactivity?

The trimethylammoniophenyl groups enhance electrostatic interactions with substrates, while the porphyrin core acts as a tetradentate ligand for metals (e.g., Pd, Zn). In asymmetric Pd-catalyzed reactions, axial ligation (e.g., Cl⁻ or solvent molecules) and peripheral substituent steric effects dictate enantioselectivity. For example, Zn-porphyrin analogs show β angles >100° in crystal structures, influencing substrate binding pockets .

Q. How do pH and ionic strength modulate aggregation behavior, and how can conflicting spectral data be resolved?

Aggregation (J- or H-type) depends on electrostatic screening:

- Low pH/Ionic Strength : Cationic trimethylammoniophenyl groups repel, favoring monomeric states (sharp Soret bands).

- High pH/Ionic Strength : Counterion shielding promotes stacking (broadened/bathochromic-shifted Soret). Contradictions in UV-Vis data (e.g., TPPS analogs) require corroboration with dynamic light scattering (DLS) or TEM to distinguish aggregation modes .

Q. What substituent modifications enhance antioxidant or protein-binding properties?

- Hydroxyphenyl substituents : Increase antioxidant activity via H-bonding with radicals (e.g., 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin shows higher DPPH scavenging than aminophenyl analogs) .

- Carboxyphenyl groups : Improve protein binding (e.g., via carboxylate-Zn²⁺ interactions in serum albumin) .

Methodological Considerations

Contradictions and Resolutions

- Synthetic Yields : Adler-Longo (5% yield) vs. MacDonald [2+2] (~10–15% with Lewis acids). The latter is preferred for scalability but requires rigorous solvent drying .

- Aggregation Mechanisms : Conflicting pH effects in UV-Vis (TPPS vs. current compound) may arise from counterion differences. Use zeta potential measurements to clarify surface charge roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。